(2S,4R)-1-[2-(1-ethylpyrazol-4-yl)ethyl]-4-fluoropyrrolidine-2-carboxamide
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Overview
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known uses or significance. Mention its stereochemistry, which is indicated by the (2S,4R) configuration, and discuss the importance of stereochemistry in biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step-by-Step Synthesis: Describe the synthetic route to prepare the compound, starting from commercially available starting materials. Include details on reagents, solvents, temperatures, and reaction times.
Reaction Conditions: Discuss the specific conditions required for each step, such as catalysts, pH, and purification methods.
Industrial Production Methods
Scale-Up Considerations: Explain how the synthesis can be scaled up for industrial production, including any modifications to the laboratory procedure to accommodate larger quantities.
Safety and Environmental Concerns: Address any safety and environmental concerns associated with the industrial production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Describe any known oxidation reactions the compound undergoes, including reagents and conditions.
Reduction: Discuss reduction reactions, specifying common reducing agents and conditions.
Substitution: Explain substitution reactions, detailing nucleophiles or electrophiles involved and the conditions required.
Common Reagents and Conditions
Reagents: List common reagents used in the reactions involving the compound.
Conditions: Provide typical reaction conditions, such as temperature, pressure, and solvent.
Major Products Formed
Reaction Products: Identify the major products formed from these reactions and their significance.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Discuss how the compound is used as a building block for synthesizing other compounds.
Catalysis: Mention any catalytic properties it may have.
Biology
Biological Activity: Describe any known biological activities, such as enzyme inhibition or receptor binding.
Pharmacology: Discuss its potential or known pharmacological effects.
Medicine
Therapeutic Uses: Explain any therapeutic applications, including diseases or conditions it may treat.
Clinical Trials: Mention any ongoing or completed clinical trials.
Industry
Industrial Applications: Describe any industrial applications, such as in materials science or as a chemical intermediate.
Mechanism of Action
Molecular Targets
Targets: Identify the molecular targets of the compound, such as enzymes, receptors, or nucleic acids.
Binding Sites: Discuss the binding sites and how the compound interacts with them.
Pathways Involved
Biochemical Pathways: Explain the biochemical pathways affected by the compound.
Mechanistic Insights: Provide insights into the mechanism by which the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
List of Compounds: List compounds with similar structures or functions.
Structural Comparison: Compare the structures of these compounds with the target compound.
Highlighting Uniqueness
Unique Features: Highlight the unique features of the compound that differentiate it from similar compounds.
Advantages: Discuss any advantages it has over similar compounds, such as higher potency, selectivity, or stability.
This outline should help you create a comprehensive article on the compound “(2S,4R)-1-[2-(1-ethylpyrazol-4-yl)ethyl]-4-fluoropyrrolidine-2-carboxamide”
Properties
IUPAC Name |
(2S,4R)-1-[2-(1-ethylpyrazol-4-yl)ethyl]-4-fluoropyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c1-2-17-7-9(6-15-17)3-4-16-8-10(13)5-11(16)12(14)18/h6-7,10-11H,2-5,8H2,1H3,(H2,14,18)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPSKNGXSJQGGH-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCN2CC(CC2C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CCN2C[C@@H](C[C@H]2C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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